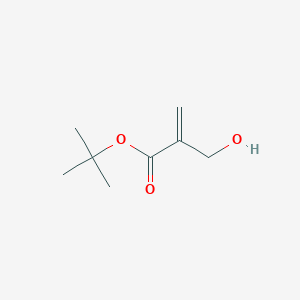

Tert-butyl 2-(hydroxymethyl)acrylate

Übersicht

Beschreibung

Tert-butyl 2-(hydroxymethyl)acrylate is a chemical compound with the molecular formula C8H14O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of tert-butyl 2-(hydroxymethyl)acrylate can be achieved from formaldehyde and tert-butyl acrylate . Another method involves the reaction of tert-butyl acrylate with paraformaldehyde in the presence of catalytic 1,4-diazabicyclo [2.2.2]octane and tert-butyl alcohol at elevated temperatures .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(hydroxymethyl)acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For more detailed structural information, you may refer to resources like ChemSpider or NIST Chemistry WebBook .Chemical Reactions Analysis

Tert-butyl 2-(hydroxymethyl)acrylate can undergo free-radical polymerization, which is a common method used to produce polymeric materials . The reaction of tert-butyl acrylate with paraformaldehyde leads to the formation of tert-butyl alpha-(hydroxymethyl)acrylate .Physical And Chemical Properties Analysis

Tert-butyl 2-(hydroxymethyl)acrylate has a molecular weight of 158.2 . For more detailed physical and chemical properties, you may refer to resources like ChemicalBook .Wissenschaftliche Forschungsanwendungen

Polymerization and Polymer Properties

Radical Polymerization : Tert-butyl α-(hydroxymethyl) acrylate undergoes radical polymerization, resulting in atactic polymers with a high molecular weight. Cyclopolymerization of its ether dimer can create soluble polymers through spontaneous bulk reactions at temperatures over 120°C. These polymers can undergo thermolysis to remove tert-butyl groups, producing lactone and ester groups (Mathias, Warren, & Huang, 1991).

Anionic Polymerization : This compound can also be polymerized anionically, leading to poly(acrylic acid) with narrow molecular weight distributions when purified and polymerized under controlled conditions (Kitano, Fujimoto, & Nagasawa, 1977).

Block Copolymer Formation : The polymerization of hydroxy and amino functional acrylates and methacrylates with protective groups like tert-butyldimethylsilyl has been explored. This includes the synthesis of block copolymers based on polystyrene macroinitiators by atom transfer radical polymerization (ATRP) (Yin, Habicher, & Voit, 2005).

Polymer Stabilization

- Thermal Stabilizer for Polymers : This compound acts as an effective stabilizer for the thermal degradation of butadiene type polymers, especially under an oxygen-free atmosphere. Its stabilizing mechanism involves polymer radical trapping followed by fast hydrogen transfer (Yachigo et al., 1988).

Advanced Material Applications

Nanosphere Formation : The synthesis of nanospheres with applications in fluorescence in situ hybridization assays has been demonstrated. For example, poly(tert-butyl acrylate)-block-poly(2-hydroxyethyl methacrylate) can be modified to form fluorescent diblock nanospheres (Li, Liu, Law, & Sells, 2002).

Preparation of Functional Grafts on Polyethylene : Tert-butyl acrylate polymers can be used to prepare functional grafts on polyethylene. This involves attaching a functionalized polymer to an oxidized polyethylene film and then hydrolyzing it to produce grafts with specific chemical properties (Bergbreiter, Franchina, & Kabza, 1999).

On-demand Dismantlable Adhesion Systems : High-molecular-weight and functional acrylic block copolymers containing tert-butyl acrylate have been developed for use in adhesion systems that can be dismantled in response to dual external stimuli such as photoirradiation and postbaking (Yamanishi, Sato, & Matsumoto, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer that primarily targets the formation of polymers . It is characterized by its high reactivity, which is typical of acrylates, and its bulky, hydrophobic moiety .

Mode of Action

The compound interacts with its targets through polymerization processes. Tert-butyl 2-(hydroxymethyl)acrylate can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .

Biochemical Pathways

The primary biochemical pathway affected by Tert-butyl 2-(hydroxymethyl)acrylate is the polymerization-induced self-assembly (PISA) pathway . This pathway is an efficient and versatile method to afford polymeric nano-objects with polymorphic morphologies . The compound’s different water solubilities, due to the different butyl groups, play a key role in the morphology of the generated block copolymer nano-objects .

Pharmacokinetics

The compound’s water solubility influences its distribution and bioavailability during the polymerization process .

Result of Action

The molecular and cellular effects of Tert-butyl 2-(hydroxymethyl)acrylate’s action are primarily observed in the formation of polymers with desirable characteristics . The compound’s action results in polymers that exhibit high hydrophobicity, hardness, interlocking between different polymer chains, and reduced polymer chain entanglements .

Action Environment

The action, efficacy, and stability of Tert-butyl 2-(hydroxymethyl)acrylate are influenced by environmental factors such as temperature and water availability . For instance, the compound’s polymerization is photoinitiated and occurs at specific temperatures . Additionally, the presence of water plays a key role in enhancing chain mobility required for morphological transition in emulsion PISA .

Eigenschaften

IUPAC Name |

tert-butyl 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBJTBWVTZLHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438124 | |

| Record name | t-butyl hydroxymethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121065-74-5 | |

| Record name | t-butyl hydroxymethylacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

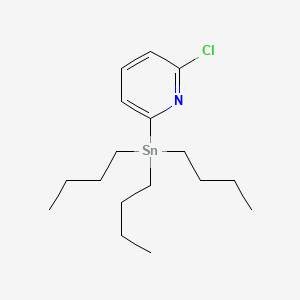

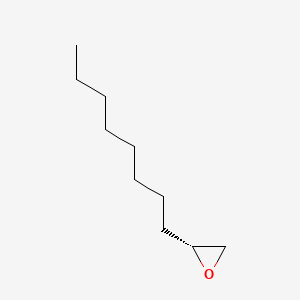

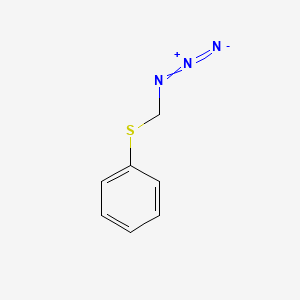

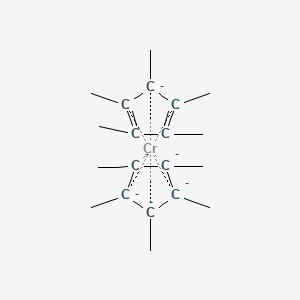

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.